

Structure-Activity Relationship of N-(4-Hydroxyphenyl)Phthalimide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

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The **N-(4-Hydroxyphenyl)Phthalimide** scaffold has emerged as a versatile pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. Analogs of this core structure have been synthesized and evaluated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity Data

The biological activities of various **N-(4-Hydroxyphenyl)Phthalimide** analogs are summarized below. The data highlights the impact of different substitutions on the phthalimide and phenyl rings on their therapeutic potential.

Anticancer Activity

The antiproliferative effects of **N-(4-Hydroxyphenyl)Phthalimide** analogs have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compounds in inhibiting cancer cell growth.

Compound ID/Substitution	Cancer Cell Line	IC50 (μM)	Reference
N-Hydroxyphthalimide (NHPI)	BT-20 (Breast Carcinoma)	3.14 ± 0.06	[1]
N-Hydroxyphthalimide (NHPI)	LoVo (Colon Adenocarcinoma)	4.05 ± 0.12	[1]
N-Hydroxyphthalimide (NHPI)	HT-29 (Colon Adenocarcinoma)	11.54 ± 0.12	[1]
Phthalimide-based thiazole (4c)	MV4-11 (Leukemia)	8.21	[2]
Phthalimide-based thiazole (4c)	A549 (Lung Cancer)	25.57	[2]
Phthalimide-based thiazole (4g)	MDA-MB-231 (Breast Cancer)	9.66	[2]
Phthalimide-based thiazole (4g)	UMUC-3 (Bladder Cancer)	19.81	[2]

SAR Insights:

- The introduction of an N-hydroxy group on the phthalimide ring demonstrates potent and selective cytotoxicity against breast and colon cancer cell lines.[1]
- The addition of a thiazole ring with specific substitutions on the phenyl moiety, such as a 4-trifluoromethyl group (4c), leads to significant antiproliferative activity against leukemia and lung cancer cells.[2]
- A sulfonamide group on the phenyl ring of the phthalimide-based thiazole analog (4g) shows high activity against breast and bladder cancer cell lines.[2]

Antimicrobial Activity

Analogues of **N-(4-Hydroxyphenyl)Phthalimide** have been tested for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key

indicator of antimicrobial potency.

Compound ID/Substitution	Microorganism	MIC (µg/mL)	Reference
Phthalimide aryl ester (3b, R=Me)	Staphylococcus aureus	128	[3]
Phthalimide aryl ester (3b, R=Me)	Pseudomonas aeruginosa	128	[3]
Phthalimide aryl ester (3b, R=Me)	Candida tropicalis	128	[3]
Phthalimide aryl ester (3b, R=Me)	Candida albicans	128	[3]
2-(1,3-dioxoisindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c)	Mycobacterium tuberculosis	0.49	[4]

SAR Insights:

- Phthalimide aryl esters, such as the methyl-substituted analog (3b), exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3]
- The incorporation of a 4-hydroxybenzyl)acetamide moiety at the nitrogen of the phthalimide ring (4c) results in exceptionally potent antitubercular activity.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of these analogs are often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Compound ID/Substitution	Enzyme	IC50 (μM)	Reference
Phthalimide derivative (6a)	COX-2	0.18	[5]
Phthalimide derivative (6b)	COX-2	0.24	[5]
Phthalimide derivative (7a)	COX-2	0.28	[5]
Phthalimide derivative (7b)	COX-2	0.36	[5]
N-phenyl-phthalimide sulfonamide (3e)	LPS-induced neutrophil recruitment	ED50 = 2.5 mg/kg	[6]

SAR Insights:

- Specific substitutions on the phthalimide scaffold, as seen in compounds 6a, 6b, 7a, and 7b, can lead to potent and selective inhibition of the COX-2 enzyme.[\[5\]](#)
- The presence of a sulfonyl-thiomorpholine moiety in the N-phenyl-phthalimide sulfonamide analog (3e) demonstrates potent in vivo anti-inflammatory activity by inhibiting neutrophil recruitment.[\[6\]](#)

Enzyme Inhibitory Activity

Beyond COX enzymes, **N-(4-Hydroxyphenyl)Phthalimide** analogs have been investigated as inhibitors of other enzymes, such as carbonic anhydrases (CAs).

Compound ID/Substitution	Enzyme	Ki (nM)	Reference
Phthalimide-capped benzenesulfonamide (1)	hCA I	28.5	[7]
Phthalimide-capped benzenesulfonamide (1)	hCA II	2.2	[7]

SAR Insights:

- Capping a benzenesulfonamide with a phthalimide moiety can result in potent inhibition of human carbonic anhydrase isoforms I and II, with selectivity for hCA II.[\[7\]](#)

Experimental Protocols

Synthesis of N-(4-Hydroxyphenyl)Phthalimide Analogs

A general and widely used method for the synthesis of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine.[\[8\]](#)[\[9\]](#)

Materials:

- Phthalic anhydride
- Appropriately substituted 4-aminophenol or other primary amine
- Toluene or glacial acetic acid (solvent)
- para-Toluenesulfonic acid (PTSA) (catalyst, if using toluene)

Procedure (Conventional Heating):

- In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine (e.g., 4-aminophenol).[\[8\]](#)

- Add a suitable solvent, such as toluene, along with a catalytic amount of PTSA (e.g., 0.1 eq).
[8] Alternatively, use glacial acetic acid as both the solvent and catalyst.[9]
- Reflux the reaction mixture with stirring for several hours (e.g., 9 hours in toluene at 110°C).
[8]
- Upon completion, cool the reaction mixture.
- If using toluene, remove the solvent under reduced pressure. If using acetic acid, pour the mixture into water to precipitate the product.[10]
- Collect the crude product by filtration.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell lines
- Culture medium
- 96-well plates
- Test compounds (**N-(4-Hydroxyphenyl)Phthalimide** analogs)
- MTT labeling reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Seed cells in a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.[\[11\]](#)
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[\[1\]](#)[\[11\]](#)
- After the incubation period, add 10-20 μ L of MTT labeling reagent to each well and incubate for 4 hours at 37°C.[\[11\]](#)
- Remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[11\]](#)
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.
- Calculate the percentage of cell viability and the IC50 value for each compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using commercially available screening kits or by following established protocols. A common method involves the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[\[12\]](#)

Materials:

- COX-1 and COX-2 enzymes (human recombinant)
- COX Assay Buffer
- COX Probe
- COX Cofactor
- Arachidonic Acid (substrate)
- Test compounds

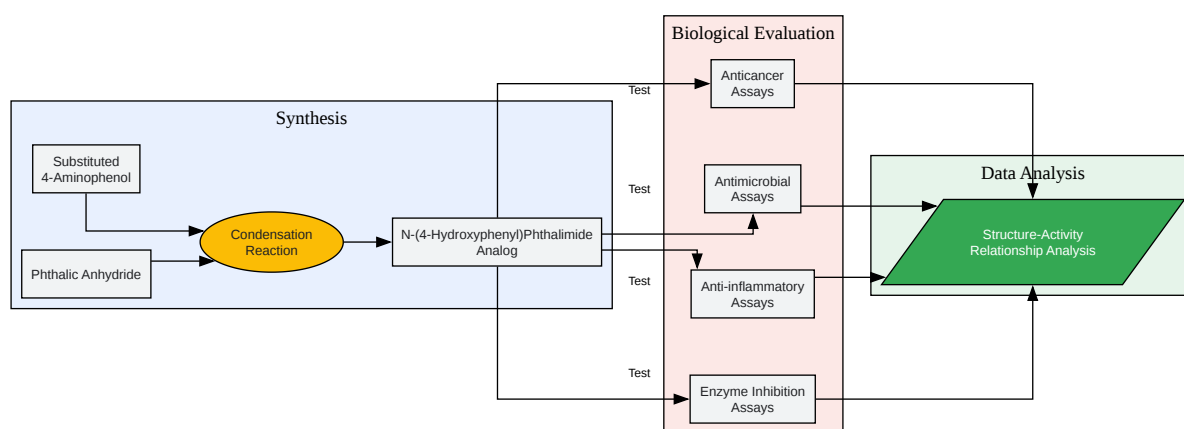
- 96-well plate
- Fluorometric microplate reader

Procedure (General Fluorometric Assay):

- Prepare a reaction mixture containing the COX assay buffer, COX probe, and COX cofactor.
- Add the test inhibitor at various concentrations to the designated wells of a 96-well plate.
- Add the COX-2 enzyme to the wells.
- Initiate the reaction by adding the arachidonic acid solution.
- Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[\[12\]](#)
- The rate of the reaction is determined from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition and the IC₅₀ value for each compound.

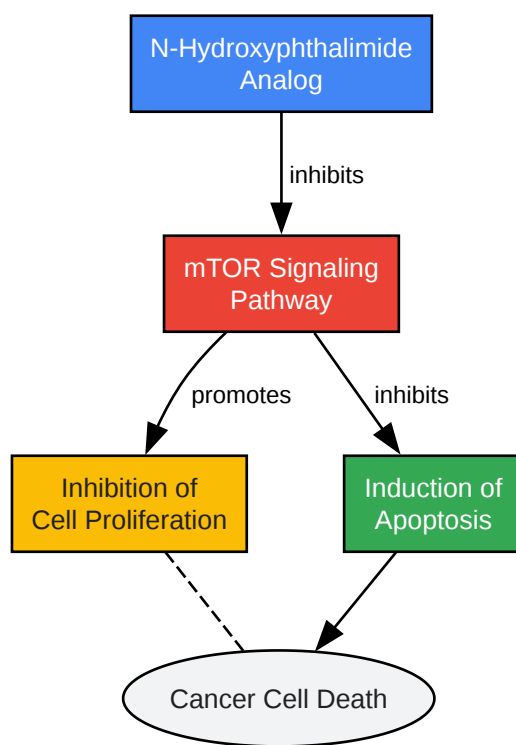
Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of **N-(4-Hydroxyphenyl)Phthalimide** analogs.



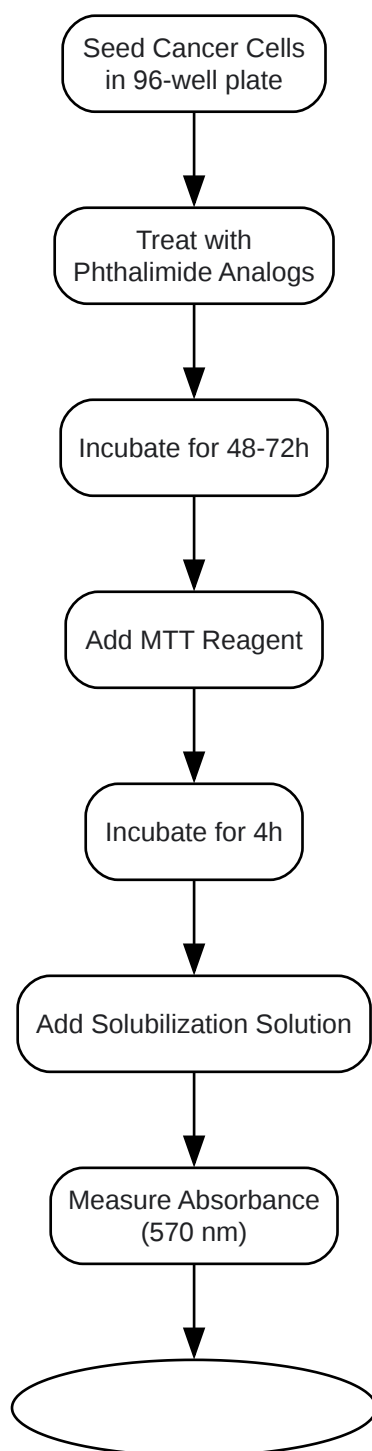
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Caption: General workflow for SAR studies of **N-(4-Hydroxyphenyl)Phthalimide** analogs.



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Caption: Proposed anticancer mechanism of action for N-Hydroxyphthalimide analogs.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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